molecular formula C16H23NO4 B175591 (R)-4-(Boc-amino)-5-phenylpentanoic acid CAS No. 195867-20-0

(R)-4-(Boc-amino)-5-phenylpentanoic acid

Cat. No.: B175591
CAS No.: 195867-20-0
M. Wt: 293.36 g/mol
InChI Key: VPUKBWPBMROHJH-CYBMUJFWSA-N
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Description

®-4-(Boc-amino)-5-phenylpentanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly significant in the synthesis of peptides and other complex organic molecules.

Mechanism of Action

The Boc group plays a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Safety and Hazards

The safety data sheet for a similar compound, Phenylboronic acid, suggests that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The Boc group continues to play an important role in peptide synthesis and is ranked as “one of the most commonly used protective groups for amines” . Future research may focus on developing more efficient and sustainable methods for N-Boc deprotection . The use of deep eutectic solvents for N-Boc deprotection has been suggested as a promising approach .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Boc-amino)-5-phenylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds like ®-4-(Boc-amino)-5-phenylpentanoic acid often involves continuous flow reactors. These reactors enhance efficiency and productivity by allowing for continuous processing and easier separation of products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(Boc-amino)-5-phenylpentanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl carbocation formed during deprotection is highly stable, making the deprotection process efficient and straightforward .

Properties

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUKBWPBMROHJH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373178
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195867-20-0
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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